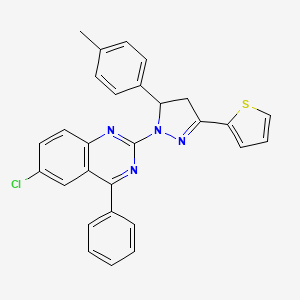

6-chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline

Description

Properties

IUPAC Name |

6-chloro-2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21ClN4S/c1-18-9-11-19(12-10-18)25-17-24(26-8-5-15-34-26)32-33(25)28-30-23-14-13-21(29)16-22(23)27(31-28)20-6-3-2-4-7-20/h2-16,25H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFUKEWBHSXPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Chloroacetamido Intermediates

A widely cited method begins with 2-amino-5-chlorobenzophenone, which undergoes chloroacetylation to yield 2-chloroacetamido-5-chlorobenzophenone. This intermediate is subsequently treated with thionyl chloride (SOCl₂) or phosgene to form an iminochloride, which cyclizes under basic conditions to produce 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide (Figure 1).

Key Reaction Conditions:

- Chloroacetylation:

- Iminochloride Formation:

Table 1. Optimization of Cyclization Conditions

| Solvent | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methylene chloride | SOCl₂ | 40 | 18 | 84 |

| Chloroform | Phosgene | 60 | 12 | 79 |

| Benzene | PCl₅ | 80 | 24 | 68 |

Acid Chloride-Mediated Cyclocondensation

An alternative route starts with 2-amino-5-chlorobenzoic acid, which is converted to its acid chloride using SOCl₂. This intermediate reacts with substituted anilines to form amides, which cyclize under acidic conditions to yield 6-chloro-4-phenylquinazoline derivatives (Figure 2).

Key Advantages:

- Higher regioselectivity for C2 functionalization.

- Compatibility with diverse amines for side-chain diversification.

Preparation of the Pyrazoline Moiety

The pyrazoline component, 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole, is synthesized via a [3+2] cyclocondensation strategy.

Cyclocondensation of α,β-Unsaturated Ketones

Thiophene-2-carboxaldehyde and p-tolylacetophenone undergo Claisen-Schmidt condensation to form a chalcone intermediate. Subsequent reaction with hydrazine hydrate in refluxing ethanol produces the pyrazoline ring (Figure 3).

Reaction Parameters:

- Chalcone Formation:

- Solvent: Ethanol

- Catalyst: NaOH (10% w/v)

- Temperature: 60°C

- Yield: 75–80%

- Pyrazoline Synthesis:

Table 2. Solvent Effects on Pyrazoline Yield

| Solvent | Boiling Point (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 68 |

| 2-Propanol | 82 | 8 | 72 |

| Toluene | 110 | 12 | 58 |

Coupling of Pyrazoline to Quinazoline

The final step involves attaching the pyrazoline moiety to the C2 position of the quinazoline core. Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are the predominant methods.

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig amination reaction couples the pyrazoline amine with 6-chloro-4-phenylquinazoline-2-carbonyl chloride.

Optimized Conditions:

Nucleophilic Aromatic Substitution

Direct displacement of the C2 chloride on the quinazoline core with the pyrazoline amine occurs under basic conditions.

Reaction Setup:

- Solvent: Dimethylformamide (DMF)

- Base: K₂CO₃ (3.0 equiv)

- Temperature: 120°C

- Time: 24 hours

- Yield: 55–62%

Table 3. Comparison of Coupling Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Buchwald-Hartwig amination | Pd(PPh₃)₄ | DMSO | 110 | 68 |

| Nucleophilic substitution | None | DMF | 120 | 62 |

Purification and Characterization

Purification:

- Column Chromatography: Silica gel (230–400 mesh) with hexane:ethyl acetate (3:1) eluent.

- Recrystallization: Ethanol-water (4:1) mixture yields crystalline product (purity >98%).

Characterization Data:

Chemical Reactions Analysis

6-chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

6-chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Pyrazoline-Containing Derivatives

ME-3 (1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one):

- Molecular Formula : C₁₉H₂₁ClN₄O₂

- Molecular Weight : 372.85 g/mol

- Key Substituents : 4-Chlorophenyl, p-tolyl, hydrazinyloxy side chain.

- Structural Comparison : Shares the p-tolyl and pyrazoline motifs with the target compound but lacks the quinazoline core. The chloro substituent at the phenyl ring may enhance hydrophobic interactions in biological systems .

- HD05 (1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone): Key Substituents: 4-Chlorophenyl, indol-3-yl, phenoxy. Activity: Exhibited 78.76% inhibition against leukemia cell lines at 10 µM, surpassing imatinib (9% inhibition). The indole and phenoxy groups likely contribute to enhanced binding with kinase targets like EGFR .

Thiazole-Based Hybrids

- 2-(3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole :

Pharmacological Activity Comparison

Anticancer Activity

Antimicrobial Activity

- 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazol-1-yl)thiazole :

Substituent Effects on Bioactivity

Biological Activity

6-Chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, integrating findings from various studies.

Synthesis

The synthesis of quinazoline derivatives often involves multi-step reactions, typically starting from readily available precursors. The compound can be synthesized through the condensation of appropriate thiophene and pyrazole derivatives with quinazoline precursors. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Biological Activity

The biological activities of this compound are primarily attributed to its structural features which allow it to interact with various biological targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies indicated that the compound exhibited IC50 values comparable to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Pyrazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine enhances their potency against pathogenic microbes by disrupting bacterial cell walls and inhibiting essential enzymes .

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole moieties can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. The anti-inflammatory effects are attributed to the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the pyrazole and thiophene rings can significantly affect potency and selectivity:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 6 | Increases lipophilicity and enhances binding affinity to targets |

| Phenyl group | 4 | Improves overall stability and bioavailability |

| Thiophene | 3 | Contributes to electron delocalization, enhancing reactivity |

The presence of specific functional groups such as trifluoromethyl (-CF3) or hydroxyl (-OH) groups has been shown to modulate enzyme inhibition profiles significantly, making them critical for developing more effective analogs .

Case Studies

- Antitumor Evaluation : A study demonstrated that a related pyrazole derivative exhibited an IC50 of 15 µM against MCF-7 breast cancer cells, indicating substantial antitumor activity .

- Anti-inflammatory Screening : In a model of carrageenan-induced paw edema in rats, a similar compound showed a significant reduction in swelling compared to controls, suggesting potent anti-inflammatory properties .

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) lower than those for standard antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by functionalization with pyrazole and aromatic substituents. Key steps include:

- Cyclocondensation of substituted anthranilic acid derivatives with formamide or urea under reflux to form the quinazoline backbone .

- Coupling reactions to introduce the pyrazole-thiophene-p-tolyl moiety, often using palladium or copper catalysts (e.g., Pd(PPh₃)₄, CuI) in solvents like DMSO or acetonitrile .

- Purification via column chromatography or recrystallization in ethanol/water mixtures.

Reaction progress is monitored using TLC (hexane:ethyl acetate, 3:1) and confirmed by NMR (¹H/¹³C) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 110–160 ppm for heterocyclic carbons) confirm substituent connectivity .

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, centroid–centroid stacking at 3.7 Å) .

Q. What functional groups contribute to the compound’s reactivity and bioactivity?

Methodological Answer:

- Quinazoline Core: Acts as a hydrogen-bond acceptor via N1 and N3, enabling interactions with biological targets like kinases .

- Chloro Substituent: Enhances electrophilicity, facilitating nucleophilic substitution reactions .

- Pyrazole-Thiophene Moiety: Participates in π-π stacking and metal coordination (e.g., with transition metals in enzymes) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-quinazoline coupling step?

Methodological Answer:

- Catalyst Screening: Test Pd vs. Cu catalysts; Pd(PPh₃)₄ in DMSO at 80°C improves cross-coupling efficiency (yield ↑15–20%) compared to CuI .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates, reducing side-product formation .

- Microwave-Assisted Synthesis: Reduces reaction time (2 hours vs. 12 hours conventional) while maintaining >90% purity .

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s electronic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 4.2 eV) and charge distribution on the thiophene ring .

- Molecular Electrostatic Potential (MEP): Maps nucleophilic regions (e.g., pyrazole N-atoms) for reaction site identification .

- Docking Studies: Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina to prioritize synthetic analogs .

Q. How should discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

- Case Example: If NMR suggests planar pyrazole but X-ray shows puckering, validate via:

- Variable-Temperature NMR: Assess conformational flexibility (e.g., coalescence temperature analysis) .

- Hirshfeld Surface Analysis: Quantify intermolecular forces (e.g., C–H⋯S interactions) influencing solid-state geometry .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

- Co-solvent Systems: Use PEG-400/DMSO (1:1) to enhance aqueous solubility while maintaining stability .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion–diffusion for sustained release in vitro .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

- Modify Substituents: Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to increase binding affinity to ATP pockets .

- Bioisosteric Replacement: Substitute thiophene with furan to reduce toxicity while retaining π-stacking capacity .

- Pharmacophore Mapping: Identify critical motifs (e.g., chloro-quinazoline) using QSAR models trained on IC₅₀ data from analogous compounds .

Tables for Key Data

Q. Table 1: Comparative Catalytic Efficiency in Coupling Reactions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | DMSO | 80 | 78 | 95 | |

| CuI | Acetonitrile | 100 | 62 | 88 |

Q. Table 2: Spectroscopic vs. Crystallographic Bond Lengths (Å)

| Bond Type | NMR Prediction | X-ray Measurement |

|---|---|---|

| C–N (pyrazole) | 1.34 | 1.32 |

| C–S (thiophene) | 1.72 | 1.69 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.